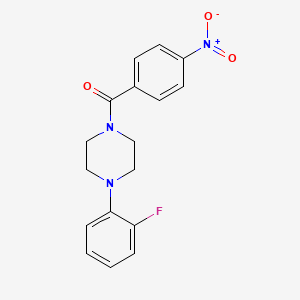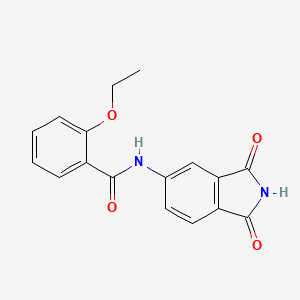![molecular formula C17H21N3O3 B5703883 1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes and is commonly referred to as Ro 15-4513. It was initially developed as a benzodiazepine receptor antagonist and has been widely used in scientific research to study the mechanisms of action of benzodiazepines.
Mecanismo De Acción
Ro 15-4513 works by binding to the benzodiazepine receptors in the brain and blocking the effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as sedatives, anxiolytics, and hypnotics. They work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has inhibitory effects on the brain. Ro 15-4513 can selectively block the effects of benzodiazepines on their receptors, which allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, meaning that it can increase anxiety in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ro 15-4513 in lab experiments is its selectivity for benzodiazepine receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior without interference from other neurotransmitters or receptors. However, one limitation of using Ro 15-4513 is its potency, which can make it difficult to use in certain experiments. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, which can complicate the interpretation of some experiments.
Direcciones Futuras
There are several future directions for research involving Ro 15-4513. One area of interest is the role of benzodiazepine receptors in addiction and substance abuse. Ro 15-4513 has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This suggests that benzodiazepine receptors may be involved in the development of addiction and substance abuse. Another area of interest is the potential therapeutic applications of Ro 15-4513. It has been shown to have anxiogenic effects, which could make it useful in the treatment of anxiety disorders. Additionally, Ro 15-4513 has been shown to decrease the activity of the HPA axis, which could make it useful in the treatment of stress-related disorders.
Métodos De Síntesis
The synthesis of Ro 15-4513 involves the reaction of 2-nitrobenzaldehyde and 5-(2-furyl)methyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The product is then purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
Ro 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It is a potent benzodiazepine receptor antagonist and can be used to selectively block the effects of benzodiazepines on their receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Propiedades
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18-9-4-10-19(12-11-18)13-14-7-8-17(23-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUQMRSGSMDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)


![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)



![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)